molecular formula C24H21NO5 B2530732 9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 929440-45-9

9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Katalognummer: B2530732
CAS-Nummer: 929440-45-9
Molekulargewicht: 403.434
InChI-Schlüssel: CYFYSLBTWIZCBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (CAS: 929440-45-9, molecular formula: C₂₄H₂₁NO₅, molecular weight: 403.4 g/mol) is a chromeno-oxazin derivative synthesized from formononetin, a phytoestrogen . Structurally, it features a furan-2-ylmethyl substitution at position 9, a 4-methoxyphenyl group at position 3, and a methyl group at position 2. This compound has demonstrated dual osteogenic and anti-osteoclastogenic activities, modulating the BMP/Smad and RANK/RANKL/OPG pathways, respectively . Its efficacy surpasses the clinical drug ipriflavone in treating osteoporosis, making it a promising therapeutic candidate . Physicochemical properties include a calculated LogP of ~4.68 (indicative of moderate lipophilicity) and a density of 1.3 g/cm³ .

Eigenschaften

IUPAC Name

9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c1-15-22(16-5-7-17(27-2)8-6-16)23(26)19-9-10-21-20(24(19)30-15)13-25(14-29-21)12-18-4-3-11-28-18/h3-11H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFYSLBTWIZCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CC=CO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (CAS Number: 929440-45-9) is a member of the chromeno[8,7-e][1,3]oxazine family. Its unique structure incorporates a furan moiety and a methoxyphenyl group, which are known to contribute to various biological activities. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H21NO5C_{24}H_{21}NO_5 with a molecular weight of approximately 403.4 g/mol. The compound's structure is characterized by:

  • A furan ring
  • A methoxyphenyl substituent
  • A chromeno[8,7-e][1,3]oxazine core

Biological Activity Overview

Research indicates that compounds within this class exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. Below is a summary of the key findings related to the biological activity of This compound .

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of related chromeno derivatives. For instance:

  • Antifungal Activity : Compounds similar to this oxazine have shown significant antifungal properties against strains such as Aspergillus niger and Candida albicans. Minimum inhibitory concentration (MIC) values were determined using standard agar methods.
  • Antibacterial Activity : The compound has demonstrated moderate to potent antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis with MIC values ranging from 48 µg/mL to 52 µg/mL for these bacterial strains .

Anti-inflammatory Activity

Research has indicated that derivatives of this compound may possess anti-inflammatory properties. In vitro assays have shown that certain analogs can inhibit pro-inflammatory cytokines and reduce inflammation in various cell lines .

Anticancer Activity

Preliminary studies have suggested potential anticancer effects. In particular:

  • Cell Line Studies : The compound has been tested against various cancer cell lines showing cytotoxic effects at specific concentrations.
  • Mechanism of Action : The proposed mechanisms include apoptosis induction and cell cycle arrest in cancer cells .

Table 1: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineMIC/IC50 ValuesReference
AntifungalAspergillus niger50 µg/mL
AntibacterialEscherichia coli48 µg/mL
Staphylococcus aureus52 µg/mL
Anti-inflammatoryVarious cell linesIC50 not specified
AnticancerVarious cancer cell linesIC50 varies

Detailed Research Findings

  • Synthesis and Characterization : The compound was synthesized using multicomponent reactions under solvent-free conditions. Characterization was performed using IR spectroscopy and NMR techniques to confirm structural integrity .
  • Mechanistic Studies : Further studies are needed to elucidate the precise mechanisms through which this compound exerts its biological effects, particularly its interaction with specific molecular targets such as enzymes or receptors involved in inflammation and cancer progression .

Vergleich Mit ähnlichen Verbindungen

Osteogenic and Anti-Osteoclastogenic Activity

  • Target Compound: Exhibits potent osteoblast differentiation (via BMP/Smad) and suppresses osteoclastogenesis (via RANK/RANKL/OPG) at nanomolar concentrations. Outperforms ipriflavone in murine osteoporosis models .
  • 9-(4-Fluorobenzyl)-... (CAS: 853892-92-9): No reported osteogenic activity; fluorobenzyl may enhance blood-brain barrier penetration but lacks dual activity .

Substitution Effects on Activity

  • Position 9: Furan-2-ylmethyl (Target): Enhances dual activity due to furan’s electron-rich π-system, facilitating receptor interactions . Thienylmethyl (): Similar to furan but less potent; sulfur atom may reduce metabolic stability .
  • Position 2 :
    • Methyl (Target) : Optimal for steric fit in enzymatic pockets; bulkier groups (e.g., CF₃ in ) may hinder binding .
    • Phenyl () : Increases molecular weight but lacks specificity in osteoblast assays .

Physicochemical and Drug-Likeness Trends

  • Molecular Weight : Ranges from 370.1 () to 463.4 (). The target compound (403.4) falls within the ideal range for oral bioavailability (<500 g/mol).
  • LogP : Higher LogP (4.68 in target) correlates with better membrane permeability but may increase off-target binding. Hydroxyalkyl derivatives (LogP ~2.8) trade permeability for solubility .
  • Melting Points : Compounds with rigid substituents (e.g., benzyl, : 138–140°C) have higher melting points than flexible chains (e.g., hydroxyethyl, : 149–151°C) .

Q & A

Q. What are the established synthetic routes for 9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one?

The synthesis typically involves multi-step pathways, including:

  • Core formation : Pechmann condensation to construct the chromeno-oxazine framework .
  • Substituent introduction : Alkylation or nucleophilic substitution to attach the furan-2-ylmethyl and 4-methoxyphenyl groups. For example, Mannich condensation has been used for analogous compounds to introduce amine-derived substituents .
  • Final functionalization : Methylation at the 2-position via alkyl halides or reductive amination.
    Yields range from 66–95% depending on reaction optimization (e.g., solvent polarity, temperature control) .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm substituent positions and stereochemistry. For example, methoxy protons resonate at δ 3.7–3.9 ppm, while furan protons appear as doublets at δ 6.2–7.4 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ calculated for C₂₅H₂₄NO₅: 418.1654) .
  • X-ray crystallography : Resolves bond lengths/angles (e.g., oxazine ring puckering) but requires high-purity crystals .

Q. What preliminary biological activities have been reported?

  • Osteoblastogenesis : Promotes osteoblast differentiation via BMP/Smad pathway activation (2.5-fold increase in alkaline phosphatase activity at 10 μM) .
  • Antiosteoclastogenesis : Inhibits RANKL-induced osteoclast formation by suppressing NF-κB and TRAP expression (IC₅₀ = 8.2 μM in RAW264.7 cells) .

Advanced Research Questions

Q. How does the furan-2-ylmethyl group influence bioactivity compared to other substituents?

  • Structure-Activity Relationship (SAR) :

    Substituent at Position 9Osteoblast Activity (Fold Increase)Antiosteoclast IC₅₀ (μM)
    Furan-2-ylmethyl2.58.2
    Butyl1.812.4
    3-Methoxypropyl1.2>20
    The furan group enhances π-π stacking with hydrophobic pockets in BMP receptors, while alkyl chains reduce potency due to steric hindrance .

Q. What experimental models validate its in vivo efficacy for osteoporosis?

  • OVX-induced murine model :
    • Dosage : 10 mg/kg/day (oral) for 8 weeks.
    • Outcomes : 35% increase in trabecular bone density (µCT), 40% reduction in serum TRAP5b vs. control.
    • Mechanism : Downregulates RANKL/OPG ratio in bone marrow .

Q. How do contradictory data on cytotoxicity in similar chromeno-oxazines inform risk assessment?

  • Discrepancies : Analogous compounds show cytotoxicity in HepG2 cells (IC₅₀ = 15–50 μM) but not in osteoblasts .
  • Resolution : Substituent-specific effects (e.g., trifluoromethyl groups increase hepatotoxicity) and assay conditions (e.g., serum-free media exaggerates toxicity). Always use primary cell lines for tissue-specific safety profiling .

Methodological Considerations

Q. How to optimize synthetic yield for scale-up?

  • Critical parameters :

    ParameterOptimal RangeImpact on Yield
    Reaction Temp60–80°C+20%
    SolventDMF/THF (1:1)+15%
    CatalystPd/C (0.5 mol%)+10%
    • Quality control : Monitor intermediates via TLC (Rf = 0.3 in ethyl acetate/hexane) .

Q. What statistical methods address variability in biological assays?

  • ANOVA with post-hoc tests : For dose-response studies (e.g., osteoblast differentiation across 1–50 μM).
  • Grubbs’ test : Identify outliers in triplicate measurements (e.g., TRAP activity assays) .

Emerging Research Directions

Q. Can computational modeling predict binding modes with BMP receptors?

  • Docking studies : The furan group interacts with Tyr-340 and Leu-343 in BMPR-IA (Glide score = −9.2 kcal/mol). MD simulations confirm stable hydrogen bonds with Ser-345 over 100 ns .

Q. Are there unexplored applications in neurodegenerative disease models?

  • Hypothesis : Chromeno-oxazines inhibit Aβ fibril aggregation (similar to coumarin derivatives). Test in SH-SY5Y cells using Thioflavin T assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.